Cas no 2228306-10-1 (2,2-difluoro-1-(2-methoxy-6-methylphenyl)ethan-1-amine)
2,2-difluoro-1-(2-methoxy-6-methylphenyl)ethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 2,2-difluoro-1-(2-methoxy-6-methylphenyl)ethan-1-amine
- EN300-1955604
- 2228306-10-1
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- Inchi: 1S/C10H13F2NO/c1-6-4-3-5-7(14-2)8(6)9(13)10(11)12/h3-5,9-10H,13H2,1-2H3
- InChI Key: HEBMPHGREMZQNW-UHFFFAOYSA-N
- SMILES: FC(C(C1C(=CC=CC=1C)OC)N)F
Computed Properties
- Exact Mass: 201.09652036g/mol
- Monoisotopic Mass: 201.09652036g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 178
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 35.2Ų
2,2-difluoro-1-(2-methoxy-6-methylphenyl)ethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1955604-1g |
2,2-difluoro-1-(2-methoxy-6-methylphenyl)ethan-1-amine |
2228306-10-1 | 1g |
$1272.0 | 2023-09-17 | ||
| Enamine | EN300-1955604-5g |
2,2-difluoro-1-(2-methoxy-6-methylphenyl)ethan-1-amine |
2228306-10-1 | 5g |
$3687.0 | 2023-09-17 | ||
| Enamine | EN300-1955604-10g |
2,2-difluoro-1-(2-methoxy-6-methylphenyl)ethan-1-amine |
2228306-10-1 | 10g |
$5467.0 | 2023-09-17 | ||
| Enamine | EN300-1955604-0.05g |
2,2-difluoro-1-(2-methoxy-6-methylphenyl)ethan-1-amine |
2228306-10-1 | 0.05g |
$1068.0 | 2023-09-17 | ||
| Enamine | EN300-1955604-0.1g |
2,2-difluoro-1-(2-methoxy-6-methylphenyl)ethan-1-amine |
2228306-10-1 | 0.1g |
$1119.0 | 2023-09-17 | ||
| Enamine | EN300-1955604-0.25g |
2,2-difluoro-1-(2-methoxy-6-methylphenyl)ethan-1-amine |
2228306-10-1 | 0.25g |
$1170.0 | 2023-09-17 | ||
| Enamine | EN300-1955604-0.5g |
2,2-difluoro-1-(2-methoxy-6-methylphenyl)ethan-1-amine |
2228306-10-1 | 0.5g |
$1221.0 | 2023-09-17 | ||
| Enamine | EN300-1955604-1.0g |
2,2-difluoro-1-(2-methoxy-6-methylphenyl)ethan-1-amine |
2228306-10-1 | 1g |
$1442.0 | 2023-05-27 | ||
| Enamine | EN300-1955604-2.5g |
2,2-difluoro-1-(2-methoxy-6-methylphenyl)ethan-1-amine |
2228306-10-1 | 2.5g |
$2492.0 | 2023-09-17 | ||
| Enamine | EN300-1955604-5.0g |
2,2-difluoro-1-(2-methoxy-6-methylphenyl)ethan-1-amine |
2228306-10-1 | 5g |
$4184.0 | 2023-05-27 |
2,2-difluoro-1-(2-methoxy-6-methylphenyl)ethan-1-amine Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 2,2-difluoro-1-(2-methoxy-6-methylphenyl)ethan-1-amine
Introduction to 2,2-difluoro-1-(2-methoxy-6-methylphenyl)ethan-1-amine (CAS No. 2228306-10-1)
2,2-difluoro-1-(2-methoxy-6-methylphenyl)ethan-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 2228306-10-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by the presence of fluorine atoms and aromatic rings, which are well-documented for their potential in modulating biological pathways and enhancing drug efficacy. The structural features of this molecule, particularly the combination of a difluorinated ethyl group and a substituted phenyl ring, make it a promising candidate for further exploration in drug discovery and development.
The structure of 2,2-difluoro-1-(2-methoxy-6-methylphenyl)ethan-1-amine incorporates key functional groups that contribute to its unique chemical properties. The presence of two fluorine atoms at the 2-position of the ethyl chain introduces electron-withdrawing effects, which can influence the reactivity and binding affinity of the molecule. Additionally, the phenyl ring substituted with methoxy and methyl groups enhances its interaction with biological targets, making it a versatile scaffold for medicinal chemists.
In recent years, there has been growing interest in the development of fluorinated compounds due to their favorable pharmacokinetic properties. Fluorine atoms can improve metabolic stability, binding affinity, and oral bioavailability of drug candidates. The synthesis of 2,2-difluoro-1-(2-methoxy-6-methylphenyl)ethan-1-amine has been optimized to ensure high yield and purity, enabling researchers to conduct detailed biological evaluations. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and fluorination techniques, have been employed to construct this complex molecule efficiently.
One of the most compelling aspects of 2,2-difluoro-1-(2-methoxy-6-methylphenyl)ethan-1-amine is its potential application in the treatment of various diseases. Preliminary studies have suggested that this compound may exhibit inhibitory activity against certain enzymes and receptors involved in inflammatory responses and cancer progression. The fluorinated aromatic ring serves as a key pharmacophore, allowing for precise interactions with biological targets. Furthermore, the methoxy and methyl substituents on the phenyl ring fine-tune the electronic properties of the molecule, enhancing its binding specificity.
Current research in medicinal chemistry emphasizes the importance of structure-activity relationships (SAR) in optimizing drug candidates. The chemical properties of 2,2-difluoro-1-(2-methoxy-6-methylphenyl)ethan-1-amine, such as its solubility, stability, and bioavailability, have been thoroughly investigated. Computational modeling techniques have been utilized to predict how this compound might interact with biological targets at the molecular level. These studies provide valuable insights into its potential therapeutic applications and help guide further experimental work.
The pharmacological evaluation of 2,2-difluoro-1-(2-methoxy-6-methylphenyl)ethan-1-amine has revealed promising results in preclinical studies. In vitro assays have demonstrated its ability to modulate key signaling pathways associated with diseases such as cancer and inflammation. The compound's ability to inhibit specific enzymes has been attributed to its unique structural features, particularly the presence of fluorine atoms that enhance binding affinity. These findings underscore its potential as a lead compound for further development.
In addition to its therapeutic potential, 2,2-difluoro-1-(2-methoxy-6-methylphenyl)ethan-1-amine has also been explored for its role in chemical biology research. Its structural complexity makes it an excellent tool for studying enzyme mechanisms and developing new analytical methods. Researchers are leveraging this compound to gain insights into how small molecules interact with biological systems at a fundamental level. Such studies are crucial for advancing our understanding of disease processes and developing more effective treatments.
The future directions for research on CAS No. 2228306-10-1 are multifaceted. Further optimization of its chemical structure may lead to improved pharmacological properties and reduced side effects. Additionally, exploring new synthetic routes could enhance scalability and cost-effectiveness for large-scale production. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating these findings into tangible therapeutic benefits.
In conclusion, 2,2-difluoro-1-(2-methoxy-octane ethyl phenyl amine hydrochloride CAS No.) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. Its synthesis, pharmacological evaluation, and potential applications highlight its importance as a research tool and a candidate for drug development. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly vital role in addressing complex diseases.
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